7-Methyl-1-benzothiophene-5-carboxylic acid
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Overview
Description
7-Methyl-1-benzothiophene-5-carboxylic acid is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-benzothiophene-5-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This method utilizes a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction . Another method involves the reaction of aryne intermediates with alkynyl sulfides, leading to the formation of the benzothiophene skeleton .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives .
Scientific Research Applications
7-Methyl-1-benzothiophene-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-1-benzothiophene-5-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme inhibition, receptor binding, and signal transduction . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-1-benzothiophene-5-carboxylic acid include other benzothiophene derivatives and related heterocyclic compounds, such as benzofurans and thiophenes .
Uniqueness
What sets this compound apart is its unique combination of a methyl group and a carboxylic acid group on the benzothiophene ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
7-Methyl-1-benzothiophene-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.
Biological Activity Overview
The biological activities of benzothiophene derivatives, including this compound, have been extensively studied. These compounds exhibit a broad spectrum of pharmacological effects:
- Antimicrobial Activity : Research indicates that benzothiophene derivatives can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .
- Anticancer Properties : Several studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation pathways .
- Anti-inflammatory Effects : The anti-inflammatory potential is attributed to their ability to modulate inflammatory pathways and reduce cytokine production .
- Antioxidant Activity : Benzothiophene derivatives have demonstrated significant antioxidant properties, which can help in mitigating oxidative stress-related damage .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Mechanism : This compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism, leading to cell death.
- Cancer Cell Interaction : In cancer research, it has been observed that the compound may interfere with signaling pathways related to cell growth and survival, promoting apoptosis in malignant cells .
- Inflammatory Pathway Modulation : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzothiophene derivatives:
- Antimicrobial Efficacy :
- Anticancer Activity :
- Anti-inflammatory Studies :
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C10H8O2S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
7-methyl-1-benzothiophene-5-carboxylic acid |
InChI |
InChI=1S/C10H8O2S/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5H,1H3,(H,11,12) |
InChI Key |
NEVFUHJDKKGRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC=C2)C(=O)O |
Origin of Product |
United States |
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